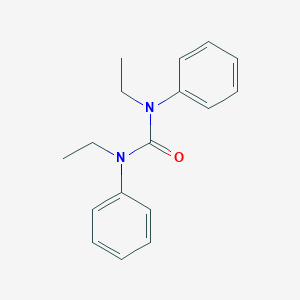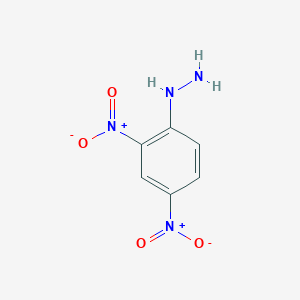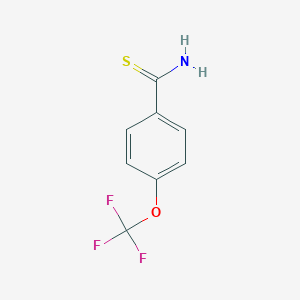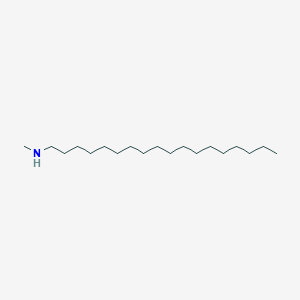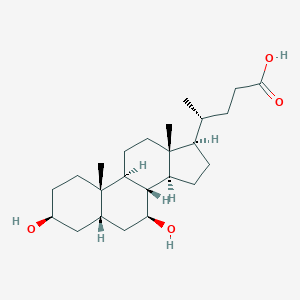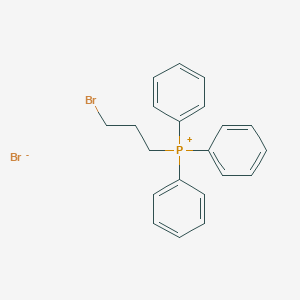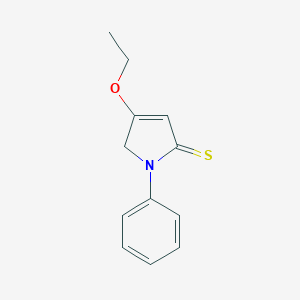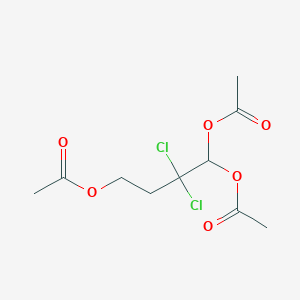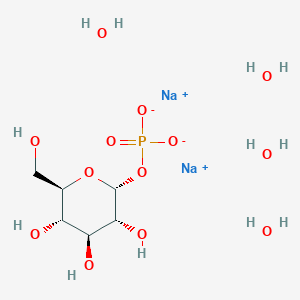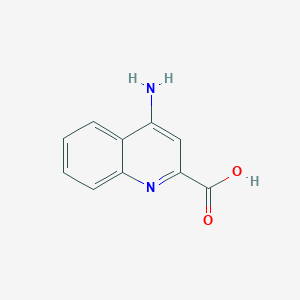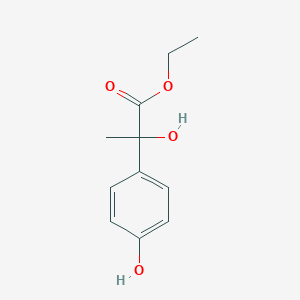
对羟基苯乳酸乙酯
描述
科学研究应用
Ethyl p-hydroxyphenyllactate has diverse applications in scientific research:
作用机制
Target of Action
Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .
Biochemical Pathways
The inhibition of HPPD by Ethyl p-hydroxyphenyllactate affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .
Result of Action
The inhibition of HPPD by Ethyl p-hydroxyphenyllactate leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .
Industrial Production Methods: Industrial production of ethyl p-hydroxyphenyllactate typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include ethyl p-hydroxyphenyllactate .
化学反应分析
Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl ethanol derivatives.
Substitution: Formation of various substituted phenyl lactate derivatives.
相似化合物的比较
Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:
Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.
Methyl p-hydroxyphenyllactate: Similar structure but with a methyl ester instead of an ethyl ester.
p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.
Uniqueness: Ethyl p-hydroxyphenyllactate is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .
属性
IUPAC Name |
ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNCBJETJUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


